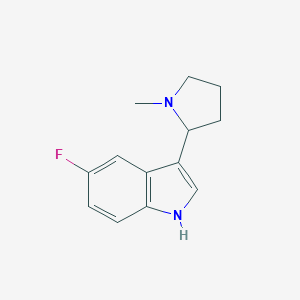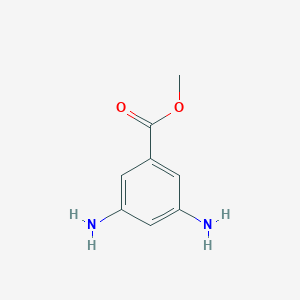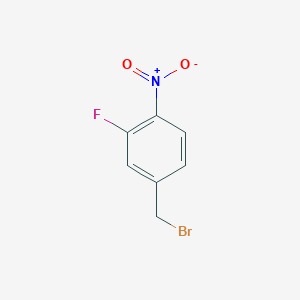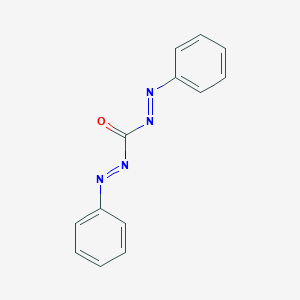![molecular formula C12H17N B157236 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) CAS No. 136375-87-6](/img/structure/B157236.png)
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), commonly known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the irreversible deamination of adenosine to inosine, which is a critical step in the regulation of purine metabolism. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
EHNA acts as a potent and selective inhibitor of 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which catalyzes the deamination of adenosine to inosine. By inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), EHNA increases intracellular adenosine levels, which can activate adenosine receptors and modulate various cellular processes. EHNA has been shown to selectively inhibit 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), with no significant effects on other purine-metabolizing enzymes.
生化学的および生理学的効果
EHNA has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and neuroprotection. EHNA has been shown to induce apoptosis in cancer cells by activating the adenosine A3 receptor and inhibiting the PI3K/Akt/mTOR pathway. EHNA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been shown to protect neurons from oxidative stress and neurotoxicity by activating the adenosine A1 receptor and modulating the NMDA receptor.
実験室実験の利点と制限
EHNA has several advantages as a research tool, including its high potency and selectivity for 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), its ability to increase intracellular adenosine levels, and its potential therapeutic applications in various diseases. However, EHNA also has some limitations, including its potential off-target effects on other purine-metabolizing enzymes and its potential toxicity at high concentrations.
将来の方向性
EHNA has great potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on developing more potent and selective 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) inhibitors with fewer off-target effects and better pharmacokinetic properties. In addition, EHNA could be used as a research tool to further elucidate the role of adenosine signaling in various cellular processes and diseases. Finally, EHNA could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
合成法
EHNA can be synthesized by several methods, including the reaction of 1,2,4-butanetriol with cyclopentadiene, followed by N-methylation and dehydration. Another method involves the reaction of 1,2,4-butanetriol with maleic anhydride, followed by N-methylation and cyclization. Both methods yield EHNA with high purity and yield.
科学的研究の応用
EHNA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. EHNA has been found to induce apoptosis in cancer cells by inhibiting 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI), which leads to an increase in intracellular adenosine levels and subsequent activation of the adenosine A3 receptor. EHNA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EHNA has been found to protect neurons from oxidative stress and neurotoxicity in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
136375-87-6 |
|---|---|
製品名 |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12/h4-13H,2-3H2,1H3 |
InChIキー |
SXLLHCCBQVMPMW-UHFFFAOYSA-N |
SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
正規SMILES |
CNC1C2C3CC4C1C5C2CC3C45 |
同義語 |
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



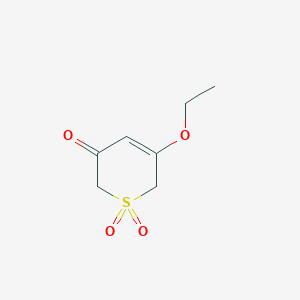
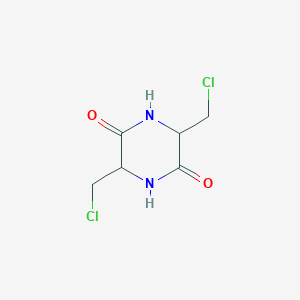
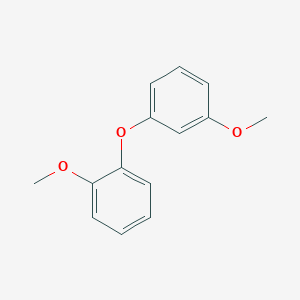
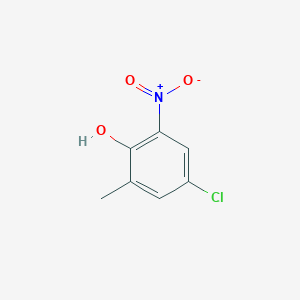
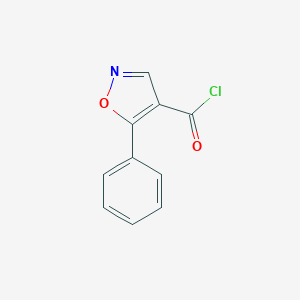
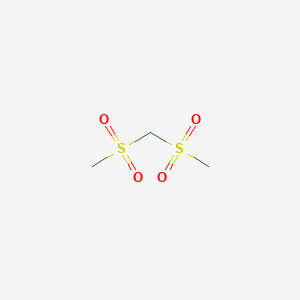
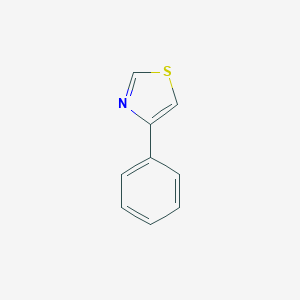
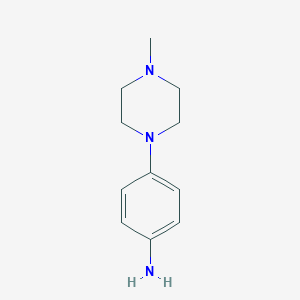
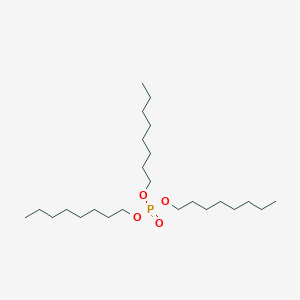
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
